ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

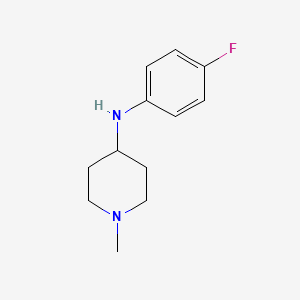

Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate is a chemical compound with the molecular formula C7H10N2O3 . It has a molecular weight of 170.17 . This compound is typically in the form of a powder .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10N2O3/c1-3-11-7(10)6-5(8)4(2)9-12-6/h3,8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature is 4 degrees Celsius .Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate, with its oxazole and amino functional groups, holds promise in drug development. Researchers explore its potential as a lead compound for designing novel drugs. Key aspects include:

- Anti-Inflammatory Properties : Investigations suggest that derivatives of this compound exhibit anti-inflammatory effects, making them relevant for treating inflammatory conditions .

Material Science and Organic Electronics

The compound’s unique structure makes it valuable in material science:

- Organic Light-Emitting Diodes (OLEDs) : Researchers explore its use as a building block for OLEDs, which are essential in display technology .

Biological Activity and Pharmacology

- Analgesic Properties : Certain derivatives exhibit analgesic effects, potentially useful for pain management .

- Ulcerogenic Index : Researchers compare its ulcerogenic index with established drugs like indomethacin and celecoxib .

Chemical Synthesis and Intermediates

- Building Block for Glimepiride : Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate serves as an intermediate in the synthesis of glimepiride, an antidiabetic drug .

Corrosion Inhibition

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

The primary targets of “ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate” are currently unknown. The compound belongs to the carboxylic ester group of organic compounds , which are known to interact with a wide range of biological targets.

Mode of Action

The mode of action of “ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate” is not well-documented. As a member of the oxazole family, it may share some common interactions with its targets. Oxazoles are known to interact with their targets through various mechanisms, including hydrogen bonding and hydrophobic interactions . .

Biochemical Pathways

Oxazoles are known to be involved in a variety of biological processes

Result of Action

Given its structural similarity to other oxazoles, it may have similar effects, such as modulating protein function or disrupting cellular processes . .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate involves the reaction of ethyl 4-chloro-3-methyl-1,2-oxazole-5-carboxylate with ammonia followed by reduction of the resulting intermediate.", "Starting Materials": [ "Ethyl 4-chloro-3-methyl-1,2-oxazole-5-carboxylate", "Ammonia", "Sodium borohydride", "Methanol", "Water" ], "Reaction": [ "Step 1: Ethyl 4-chloro-3-methyl-1,2-oxazole-5-carboxylate is reacted with ammonia in methanol at room temperature to yield ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate.", "Step 2: The resulting intermediate is then reduced with sodium borohydride in water at 0-5°C to yield ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate." ] } | |

CAS RN |

916922-10-6 |

Product Name |

ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate |

Molecular Formula |

C7H10N2O3 |

Molecular Weight |

170.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.